2-Amino-2-phenylacetamide hydrochloride
Overview
Description
2-Amino-2-phenylacetamide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is known for its applications in peptide synthesis and has a molecular weight of 186.64 g/mol . This compound is characterized by its white crystalline appearance and is often used in various chemical and biological research applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.
Mode of Action
Given its use in peptide synthesis , it’s plausible that it may act as a building block in the formation of peptides, possibly through the formation of amide bonds.
Biochemical Pathways
As it’s used in peptide synthesis , it may be involved in the pathways related to protein synthesis and metabolism.
Result of Action
Given its role in peptide synthesis , it may contribute to the formation of specific peptides, potentially influencing cellular functions related to these peptides.
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylacetamide hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 3-{1[(1S)-2-amino-2-oxo-1-phenylethyl]amino}-1-propanesulfonic acid, where it interacts with potassium carbonate and other reagents . The nature of these interactions often involves the formation of stable complexes, which are crucial for the synthesis of peptides and other biochemical compounds.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in peptide synthesis, it can modulate the activity of specific enzymes, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound can be used in therapeutic applications and biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to interact with enzymes involved in peptide synthesis, leading to the formation of stable enzyme-substrate complexes . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion from the body. For example, it undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and decrease its affinity for receptors . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of phenylacetic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Water or ethanol can be used as solvents.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Phenylacetamide or phenylacetic acid.
Reduction: 2-Amino-2-phenylethylamine.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-Amino-2-phenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Amino-2-phenylethylamine: Similar structure but lacks the amide group.
Phenylacetamide: Lacks the amino group.
2-Amino-2-phenylacetic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness: 2-Amino-2-phenylacetamide hydrochloride is unique due to its combination of an amino group and an amide group, which allows it to participate in a variety of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-amino-2-phenylacetamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAFHGMXCFTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51703-58-3 | |
Record name | 2-amino-2-phenylacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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